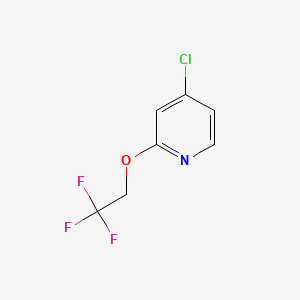

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in a wide array of chemical and biological processes. manchesterorganics.combldpharm.comchemicalbook.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a key structural motif in numerous natural products, including alkaloids and vitamins. bldpharm.com In modern chemical research, pyridine derivatives are extensively utilized as versatile scaffolds in drug discovery, agrochemicals, and materials science. bldpharm.comagropages.com Their ability to improve the pharmacokinetic properties of molecules, such as solubility and bioavailability, makes them a valuable component in the design of new therapeutic agents. manchesterorganics.com The pyridine nucleus is a common feature in many commercially available drugs, highlighting its importance in medicinal chemistry. nih.gov

Strategic Incorporation of Fluorinated Ethers in Molecular Design and Synthesis

The introduction of fluorinated groups, such as the trifluoroethoxy group, into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated ethers are known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby protons and the reactivity of the molecule. In the context of molecular design, the strategic placement of a trifluoroethoxy group can be used to fine-tune the properties of a compound for a specific application.

Positioning of 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine within Substituted Pyridine Chemistry

This compound is a distinct isomer within the family of substituted pyridines. Its structure combines the features of a chlorinated pyridine with a trifluoroethoxy group, suggesting a unique profile of reactivity and potential applications. The chlorine atom at the 4-position and the trifluoroethoxy group at the 2-position create a specific electronic and steric environment around the pyridine ring. This substitution pattern is critical in determining the compound's behavior in chemical reactions and its potential as a building block in the synthesis of more complex molecules. While direct research on this specific isomer is not abundant, its structural similarity to other medicinally and agrochemically relevant pyridines, such as those used in the synthesis of proton pump inhibitors like Lansoprazole, underscores its potential significance. chemicalbook.comklivon.com

Physicochemical Properties

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 211.57 g/mol |

| Boiling Point | 213.6±40.0°C |

| XlogP | 2.9 |

Note: These values are predicted and should be confirmed by experimental data.

Synthesis and Manufacturing

A definitive, published synthetic route for this compound is not widely documented. However, a plausible synthesis can be proposed based on established methods for preparing substituted pyridines. A likely precursor for this synthesis is 2,4-dichloropyridine (B17371).

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction. The 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the 4-position. uoanbar.edu.iq Therefore, reacting 2,4-dichloropyridine with 2,2,2-trifluoroethanol (B45653) in the presence of a suitable base, such as sodium hydride, would be expected to yield the desired product.

Proposed Synthetic Scheme:

This proposed route is analogous to the synthesis of similar alkoxy-substituted pyridines. The reaction conditions, including the choice of solvent and temperature, would need to be optimized to ensure high yield and selectivity.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic properties of the pyridine ring, which is influenced by the electron-withdrawing chlorine atom and the trifluoroethoxy group.

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chlorine atom at the 2-position. uoanbar.edu.iq This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a range of 4-substituted-2-(2,2,2-trifluoroethoxy)pyridines. These derivatives can serve as valuable intermediates in the synthesis of more complex molecules.

Cross-Coupling Reactions

The chloro-substituted pyridine can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. For instance, a Suzuki coupling with a boronic acid could be used to introduce an aryl or heteroaryl group at the 4-position.

Modification of the Trifluoroethoxy Group

While the trifluoroethoxy group is generally stable, its presence can influence the reactivity of the rest of the molecule. The electron-withdrawing nature of the trifluoromethyl group can affect the pKa of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine.

Role in Medicinal and Agrochemical Research

While there is no direct evidence of the use of this compound in medicinal or agrochemical research, its structural motifs are present in a number of biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUDIOBRPUWRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744869 | |

| Record name | 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-11-7 | |

| Record name | Pyridine, 4-chloro-2-(2,2,2-trifluoroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 2,2,2 Trifluoroethoxy Pyridine and Analogous Structures

Strategies for Introducing the 2,2,2-Trifluoroethoxy Moiety

The incorporation of the 2,2,2-trifluoroethoxy group is a critical step in the synthesis of the target molecule and its analogs. This is primarily achieved through etherification reactions or nucleophilic aromatic substitution.

Etherification Reactions Utilizing 2,2,2-Trifluoroethanol (B45653)

A common and direct method for forming the trifluoroethoxy ether linkage is the reaction of a suitable pyridine (B92270) precursor with 2,2,2-trifluoroethanol. This reaction is typically performed in the presence of a base, which deprotonates the alcohol to form the more nucleophilic trifluoroethoxide anion.

For instance, the synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, utilizes 2,2,2-trifluoroethanol as a key reagent. chemicalbook.com The reaction of 2,4-dichloropyridine (B17371) with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) leads to the selective displacement of the chlorine atom at the 2-position. prepchem.com The higher reactivity of the 2-position in pyridines towards nucleophilic attack facilitates this regioselectivity. stackexchange.comstackexchange.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,4-Dichloropyridine | 2,2,2-Trifluoroethanol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 2-(2,2,2-trifluoroethoxy)-4-chloropyridine |

This interactive table summarizes a typical etherification reaction for the synthesis of the target compound's precursor.

The use of 2,2,2-trifluoroethanol is also noted in the synthesis of other heterocyclic compounds, where it acts as a nucleophile in substitution reactions. nih.gov

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of substituted aromatic and heteroaromatic compounds. nih.gov In the context of pyridine chemistry, the electron-withdrawing nature of the nitrogen atom in the ring activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. stackexchange.comyoutube.com

The synthesis of 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine can be envisioned through the reaction of 2,4-dichloropyridine with the sodium salt of 2,2,2-trifluoroethanol. The trifluoroethoxide anion acts as the nucleophile, displacing one of the chlorine atoms. Generally, in dichloropyrimidines, which are structurally related to dichloropyridines, nucleophilic substitution often occurs preferentially at the 4-position. nih.gov However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

Recent studies have shown that SNAr reactions on pyridine and related heterocycles can proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov This understanding can aid in the optimization of reaction conditions to favor the desired isomer.

Strategies for Introducing the Chloro Substituent

The introduction of the chloro substituent at the 4-position of the pyridine ring is another key synthetic transformation. This can be accomplished through direct chlorination or via a diazotization-chlorination sequence starting from an aminopyridine.

Chlorination Reactions

Direct chlorination of a pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. However, chlorination of an activated precursor, such as a hydroxypyridine, is a viable route. For example, 2-hydroxy-4-(trifluoromethyl)pyridine can be converted to 2-chloro-4-(trifluoromethyl)pyridine using a chlorinating agent like thionyl chloride (SOCl2). google.com Similarly, uracil can be chlorinated to 2,4-dichloropyrimidine using reagents like phosphorus oxychloride (POCl3) or a mixture of thionyl chloride and a catalyst. chemicalbook.com

Various chlorinating agents can be employed for the synthesis of chloropyridines, including phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride. patsnap.comgoogle.com The choice of reagent and reaction conditions can be optimized to achieve the desired chlorination.

| Starting Material | Chlorinating Agent | Product |

| Pyridine | Phosphorus Oxychloride | 4-Chloropyridine (B1293800) |

| Pyridine | Phosphorus Pentachloride | 4-Chloropyridine |

| Pyridine | Thionyl Chloride | 4-Chloropyridine |

This interactive table showcases common chlorinating agents used in the synthesis of chloropyridines.

Diazotization-Chlorination Routes from Aminopyridines

An alternative and often highly selective method for introducing a chlorine atom is the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by reaction with a chloride source. The diazotization of 2- and 4-aminopyridines in dilute mineral acid leads to the formation of the corresponding diazonium ions. rsc.org These diazonium salts can then be treated with a copper(I) chloride solution to yield the desired chloropyridine.

Recent advancements have led to the development of deaminative chlorination methods that avoid the use of potentially explosive diazonium salts. nih.gov These methods utilize a pyrylium reagent and a simple chloride source to convert an amino group on a heteroaromatic ring to a chlorine atom. nih.gov

Multi-step Synthetic Sequences and Reaction Optimization

A plausible synthetic route could involve the initial reaction of 2,4-dichloropyridine with 2,2,2-trifluoroethanol to selectively form 2-(2,2,2-trifluoroethoxy)-4-chloropyridine. This approach leverages the differential reactivity of the 2- and 4-positions of the pyridine ring.

Synthesis from Precursors with Amino or Nitro Groups

A common strategy for the synthesis of substituted pyridines like this compound involves the use of precursors bearing amino or nitro functionalities. These groups can be readily converted to other functionalities or used to direct the position of incoming substituents.

One established method for the synthesis of a key intermediate, 2-amino-4-chloropyridine, starts from 2-aminopyridine. This process involves a series of reactions including acetylation, N-oxidation, nitration, and reduction. A detailed synthetic scheme is outlined below:

Acetylation: 2-Aminopyridine is first protected by reacting it with acetic anhydride (B1165640) to form 2-acetamidopyridine.

N-Oxidation: The resulting 2-acetamidopyridine is then treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 2-acetamidopyridine N-oxide.

Nitration: The N-oxide is subsequently nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 2-acetamido-4-nitropyridine N-oxide.

Hydrolysis and Chlorination: The acetyl group is removed by hydrolysis, followed by chlorination to replace the amino group with a chlorine atom, affording 2-chloro-4-nitropyridine N-oxide.

Reduction: Finally, the nitro group is reduced to an amino group, for instance, using iron powder in acetic acid, to give the desired 2-amino-4-chloropyridine google.compatsnap.com.

An alternative route to a chloropyridine precursor involves the direct chlorination of a pyridine derivative. For example, 4-chloropyridine can be synthesized by reacting pyridine with a chlorinating agent such as sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride patsnap.comgoogle.com.

Once a suitable chloropyridine precursor, such as 2,4-dichloropyridine, is obtained, the trifluoroethoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The sodium salt of 2,2,2-trifluoroethanol, prepared by reacting the alcohol with a strong base like sodium hydride, is reacted with 2,4-dichloropyridine. The more reactive chlorine at the 2-position is preferentially displaced by the trifluoroethoxide to yield this compound. A similar procedure has been described for the synthesis of the analogous pyrimidine compound, 2-chloro-4-(2,2,2-trifluoroethoxy)-pyrimidine prepchem.com.

| Step | Reactants | Reagents | Product |

| 1 | 2-Aminopyridine | Acetic anhydride | 2-Acetamidopyridine |

| 2 | 2-Acetamidopyridine | Hydrogen peroxide, Acetic acid | 2-Acetamidopyridine N-oxide |

| 3 | 2-Acetamidopyridine N-oxide | Nitric acid, Sulfuric acid | 2-Acetamido-4-nitropyridine N-oxide |

| 4 | 2-Acetamido-4-nitropyridine N-oxide | HCl, Heat | 2-Amino-4-nitropyridine N-oxide |

| 5 | 2-Amino-4-nitropyridine N-oxide | POCl₃ | 2-Chloro-4-nitropyridine N-oxide |

| 6 | 2-Chloro-4-nitropyridine N-oxide | Fe, Acetic acid | 2-Amino-4-chloropyridine |

| 7 | 2,4-Dichloropyridine | 2,2,2-Trifluoroethanol, Sodium hydride | This compound |

Sequential Functionalization and Cyclization Approaches

Another synthetic strategy involves the construction of the pyridine ring from acyclic precursors, incorporating the desired functionalities during the cyclization process. The Bohlmann-Rahtz pyridine synthesis, for instance, allows for the formation of substituted pyridines from enamines and ethynyl ketones beilstein-journals.orgresearchgate.net. While not a direct synthesis for the target molecule, this approach highlights the possibility of building the pyridine core with specific substituents in place.

For the synthesis of 4-alkoxypyridines, a general and practical method involves the reaction of 4-chloropyridine hydrochloride with the corresponding alcohol in the presence of a base like powdered sodium hydroxide in a solvent such as DMSO semanticscholar.org. This method could be adapted for the synthesis of the trifluoroethoxy analog.

Process Intensification and Scalability Considerations for Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process intensification and scalability. Continuous flow chemistry has emerged as a powerful tool in this regard, offering several advantages over traditional batch processing for the synthesis of pyridines and their derivatives.

Continuous flow reactors provide enhanced heat and mass transfer, leading to better reaction control, improved safety, and higher yields beilstein-journals.orgresearchgate.netnih.gov. The small reactor volumes in continuous flow systems are particularly beneficial when dealing with highly exothermic or potentially hazardous reactions. For instance, the nitration of pyridine derivatives, a key step in some synthetic routes, can be performed more safely and efficiently in a continuous flow setup.

Furthermore, multi-step syntheses can be "telescoped" in continuous flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate work-up and purification steps. This approach significantly reduces processing time, solvent usage, and waste generation acs.org. The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow systems, often incorporating in-line purification and analysis to ensure consistent product quality acs.org. The scalability of continuous flow processes is often more straightforward than for batch reactions, as production can be increased by simply running the system for longer periods or by "scaling out" through the use of multiple parallel reactors.

Green Chemistry Principles Applied to Synthesis of Trifluoroethoxypyridines

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance sustainability. The synthesis of trifluoroethoxypyridines can be made more environmentally friendly by adhering to these principles.

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes yale.eduacs.org. Key considerations for the synthesis of trifluoroethoxypyridines include:

Prevention of Waste: Designing synthetic routes that maximize atom economy and minimize the formation of byproducts is a primary goal. Continuous flow processes can contribute to waste reduction by improving selectivity and reducing the need for extensive purification acs.org.

Use of Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity and environmental impact is crucial. For example, replacing hazardous solvents with greener alternatives or developing solvent-free reaction conditions can significantly improve the environmental profile of a synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis is one technique that can accelerate reactions and reduce energy requirements compared to conventional heating beilstein-journals.orgresearchgate.net.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste, as catalysts are used in small amounts and can often be recycled and reused.

Design for Degradation: While not directly related to the synthesis itself, designing the final product to be biodegradable after its intended use is an important aspect of green chemistry.

Reactivity and Mechanistic Investigations of 4 Chloro 2 2,2,2 Trifluoroethoxy Pyridine

Site-Selective Functionalization of the Pyridine (B92270) Ring

The functionalization of the 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine ring is dictated by the directing effects of its substituents. The 2-alkoxy group, in this case, 2,2,2-trifluoroethoxy, is a recognized directed metalation group (DMG), which can facilitate deprotonation at the adjacent C3 position. Concurrently, the chloro group at C4 is a site for potential halogen-metal exchange and a leaving group in nucleophilic aromatic substitution.

Halogen/Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of an organic halide into an organometallic reagent. wikipedia.org In the case of this compound, the chlorine atom at the 4-position can be exchanged with a metal, typically lithium, using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. wikipedia.org

The general mechanism involves the attack of the organolithium reagent on the halogen atom. The rate of exchange typically follows the trend I > Br > Cl, making the exchange of a chloro-substituent more challenging than that of bromo or iodo analogs. wikipedia.org The presence of the 2-(2,2,2-trifluoroethoxy) group can influence the rate and efficiency of this exchange through its electronic effects.

The resulting 2-(2,2,2-trifluoroethoxy)-4-lithiopyridine is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.

Table 1: Representative Halogen-Metal Exchange Reactions on Substituted Pyridines

| Starting Material | Reagent | Electrophile | Product | Yield (%) | Reference |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | DMF | 5-Bromo-3-formylpyridine | 85 | znaturforsch.com |

| 3-Bromopyridine | LDA, then ZnCl₂ | 4-Nitrophenyl iodide | 3-Bromo-4-(4-nitrophenyl)pyridine | 78 | znaturforsch.com |

| 4-Chloropyridine (B1293800) | (TMP)₃CdLi | I₂ | 4-Chloro-3-iodopyridine | 73 | znaturforsch.com |

This table presents data for analogous substituted pyridines to illustrate the utility of halogen-metal exchange reactions.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). mdpi.com The 2-alkoxy group in this compound can act as a DMG, directing deprotonation to the adjacent C3 position upon treatment with a strong base, such as a lithium amide or an alkyllithium. znaturforsch.commdpi.com

The mechanism involves the coordination of the lithium base to the heteroatom of the DMG, which lowers the pKa of the ortho-proton, facilitating its abstraction. The resulting lithiated species can then react with a variety of electrophiles to afford 3-substituted pyridine derivatives. In the context of this compound, DoM offers a complementary strategy to halogen-metal exchange, allowing for functionalization at a different position on the pyridine ring. It is noteworthy that for some substituted pyridines, the choice of the base can be crucial for the regioselectivity of the metalation. lookchem.com

Table 2: Examples of Directed Ortho-Metalation on Substituted Pyridines

| Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| 3-Chloropyridine | BuLi/LiDMAE | D₂O | 3-Chloro-2-deuteriopyridine | >95 | lookchem.com |

| 4-Chloropyridine | BuLi/LiDMAE | (CH₃)₃SiCl | 4-Chloro-2-(trimethylsilyl)pyridine | 65 | lookchem.com |

| 2-Chloro-5-bromopyridine | LDA | Various | 2-Chloro-5-bromo-4-substituted pyridines | N/A | mdpi.com |

This table provides examples from related systems to demonstrate the application of DoM strategies.

Electrophilic and Nucleophilic Substitution Patterns

The electronic properties of the pyridine ring in this compound, influenced by both the nitrogen heteroatom and the substituents, dictate its behavior in electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com The presence of a good leaving group, such as the chlorine atom at the 4-position, further activates the ring for SNAr. The 2-(2,2,2-trifluoroethoxy) group, being electron-withdrawing due to the trifluoromethyl moiety, is expected to further enhance the electrophilicity of the C4 position, making this compound a good substrate for SNAr reactions. Nucleophiles will preferentially attack the C4 position, leading to the displacement of the chloride ion. stackexchange.com

Electrophilic Aromatic Substitution: In contrast, the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com Any electrophilic attack would require harsh reaction conditions and is expected to occur at the C3 and C5 positions, which are less deactivated. The presence of the electron-withdrawing chloro and trifluoroethoxy groups would further deactivate the ring, making electrophilic substitution highly challenging.

Elucidation of Reaction Mechanisms

Beyond the classical ionic pathways, the reactivity of substituted pyridines can also involve radical intermediates and single electron transfer processes, particularly in photochemically or electrochemically induced reactions.

Radical Reaction Pathways

Radical-mediated functionalization of pyridines has emerged as a powerful synthetic tool. For a molecule like this compound, radical reactions could be initiated through various means, including the use of radical initiators or photoredox catalysis.

Radical addition to the pyridine ring is a possible pathway. The regioselectivity of such an addition would depend on the nature of the radical species and the electronic properties of the pyridine derivative. Electron-deficient pyridines are generally more susceptible to attack by nucleophilic radicals.

Single Electron Transfer (SET) Processes

Single electron transfer (SET) can be an initial step in various organic reactions, leading to the formation of radical ions. In the context of this compound, SET processes could be relevant in reactions involving strong electron donors or acceptors, or under photochemical conditions.

For instance, an electron can be transferred from a suitable donor to the electron-deficient pyridine ring, forming a radical anion. This intermediate could then undergo further reactions, such as fragmentation (loss of the chloride ion) or coupling with other species. Conversely, a SET from the pyridine ring to a strong acceptor is also conceivable, generating a radical cation. The feasibility of such SET processes is governed by the redox potentials of the involved species. acs.org

While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, the general principles of SET in pyridine chemistry suggest that such pathways could play a role in its reactivity under specific conditions. acs.org

Transition State Analysis in Mechanistic Pathways

While direct transition state analysis for the nucleophilic substitution of this compound is not extensively documented in publicly available literature, mechanistic insights can be drawn from studies on analogous compounds, such as α-chloro-substituted pyridones. The reactivity of these systems is significantly influenced by the electronic characteristics of the pyridine ring, particularly the contribution of zwitterionic resonance structures to the stability of the transition state.

In the hydrolysis of α-chloro-N-methyl-4-pyridone, a compound structurally related to the title compound, the reaction proceeds through a nucleophilic attack on the carbon atom bearing the chlorine. This process involves the formation of a tetrahedral intermediate in the transition state before the departure of the chloride leaving group. nih.gov Studies have revealed that the rate of this hydrolysis is significantly faster for the 4-pyridone isomer compared to the 2-pyridone isomer. This rate enhancement is attributed to the greater contribution of a zwitterionic resonance form to the ground state and transition state of the 4-pyridone structure. nih.gov The increased polarity and zwitterionic character enhance the electrophilicity of the carbon atom undergoing nucleophilic attack, thereby lowering the activation energy of the transition state. nih.gov

This principle suggests that for this compound, the trifluoroethoxy group at the 2-position and the chloro group at the 4-position will influence the electronic distribution within the pyridine ring, affecting the stability of any potential transition states in nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoroethoxy group would be expected to impact the electrophilicity of the ring carbons.

Table 1: Comparative Hydrolysis Rates of α-Chloro-N-methyl-pyridones

| Compound | Pseudo First-Order Rate Constant (k_OD, s⁻¹) in 1.0 M NaOD in D₂O | Relative Rate Enhancement |

|---|---|---|

| 6-chloro-N-methyl-2-pyridone | 1.4 x 10⁻⁵ | 1 |

| 2-chloro-N-methyl-4-pyridone | 7.2 x 10⁻⁵ | >5 |

Data sourced from a study on the hydrolysis of α-chloro-substituted 2- and 4-pyridones. nih.gov

Catalytic Transformations Involving this compound Analogues

Catalytic transformations involving chloropyridine analogues often focus on nucleophilic substitution and cross-coupling reactions to introduce a variety of functional groups onto the pyridine core. These transformations are crucial for the synthesis of more complex molecules.

One common transformation for analogues such as 4-chloropyridine is the synthesis of 4-alkoxypyridines. This is typically achieved by reacting the 4-chloropyridine derivative with an appropriate alcohol in the presence of a base. semanticscholar.org While this is a stoichiometric reaction, it is a fundamental transformation that can be a step in a larger catalytic process. For instance, the resulting alkoxypyridines can be further functionalized.

More advanced transformations have been developed for other substituted chloropyridines. For example, the regioselective difunctionalization of 3-chloro-2-ethoxypyridine proceeds via a 3,4-pyridyne intermediate. nih.gov This process involves an initial lithiation followed by treatment with a Grignard reagent, which is not strictly catalytic but is a highly controlled transformation. The resulting pyridylmagnesium species can then be reacted with various electrophiles in what can be considered a one-pot functionalization sequence. nih.gov This highlights the utility of the chloro-substituent as a site for metalation and subsequent reaction. Such a strategy could potentially be adapted for this compound to achieve regioselective functionalization.

Furthermore, pyrimidine analogues, such as 4-chloro-2-(trichloromethyl)pyrimidines, have been shown to be valuable intermediates in substitution reactions for the synthesis of a variety of pyrimidine derivatives. thieme.deresearchgate.net The reactivity of these compounds is explained by the principles of hardness and softness of the reacting nucleophile, which dictates the site of substitution. thieme.de

Table 2: Examples of Transformations Involving Chloropyridine Analogues

| Starting Material | Reagents | Product Type | Research Focus |

|---|---|---|---|

| 4-chloropyridine hydrochloride | Alcohol, NaOH, DMSO | 4-alkoxypyridines | Synthesis of intermediates for liquid crystals. semanticscholar.org |

Analysis of "this compound" as a Synthetic Intermediate

The search for information consistently yields results for structurally related but distinct molecules. These include isomers such as 2-chloro-4-(2,2,2-trifluoroethoxy)pyridine uni.lu and compounds with alternative substituents like 4-chloro-2-(trifluoromethyl)pyridine thermofisher.combldpharm.com or 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride . bldpharm.comchemicalbook.comsigmaaldrich.com The chemistry of these related compounds provides a context for the potential reactivity of the target molecule but does not directly describe its specific applications.

For instance, the general class of chloropyridines serves as versatile intermediates. The chlorine atom at the 2- or 4-position is susceptible to nucleophilic substitution, and the pyridine ring can undergo various coupling reactions. chempanda.comwikipedia.org Similarly, trifluoromethyl- and trifluoroethoxy-substituted pyridines are crucial building blocks in the development of agrochemicals and pharmaceuticals, owing to the unique electronic properties and metabolic stability conferred by the fluorine-containing groups. nih.govagropages.com

However, without direct studies on this compound, any discussion of its role as a building block for complex heterocycles, a precursor to other pyridine derivatives, its use in constructing sulfur-containing moieties, its place in regioexhaustive functionalization, or its derivatization for Structure-Activity Relationship (SAR) studies would be speculative. Generating content for the requested detailed outline would require extrapolating from the behavior of these related compounds, which would be scientifically unsound and misrepresentative.

Therefore, based on the available data, it is not possible to construct a scientifically accurate article that adheres to the specific sections and subsections requested for This compound . The compound appears to be a novel or less-documented chemical entity in the accessible scientific literature.

Applications of 4 Chloro 2 2,2,2 Trifluoroethoxy Pyridine As a Synthetic Intermediate

Potential as a Scaffold in Drug Discovery

The pyridine (B92270) ring is a well-established scaffold in medicinal chemistry. nih.gov The presence of both a chlorine atom and a trifluoroethoxy group in 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine provides multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The trifluoroethoxy group can enhance the metabolic stability and cell permeability of potential drug candidates.

Analogues in Agrochemicals

Chlorinated and fluorinated pyridines are key components in a number of modern pesticides. agropages.com The combination of a halogen and a fluorinated group can impart potent herbicidal, fungicidal, or insecticidal activity. The structural features of this compound suggest that it could serve as a valuable building block for the development of new agrochemicals with improved efficacy and environmental profiles.

This compound is a specialized chemical compound with the potential for significant applications in synthetic chemistry. While direct research on this particular isomer is limited, its structural components—a chlorinated pyridine ring and a trifluoroethoxy group—are well-known to impart valuable properties in the fields of medicinal and agrochemical research. The strategic combination of these functional groups suggests that this compound could serve as a versatile building block for the synthesis of novel, high-value molecules. Further research into the synthesis, reactivity, and potential applications of this compound is warranted to fully explore its scientific and commercial potential.

Advanced Characterization Techniques for Structural Elucidation of 4 Chloro 2 2,2,2 Trifluoroethoxy Pyridine

Spectroscopic Analysis Methodologies for Structural Assignment

Spectroscopic techniques are indispensable for piecing together the molecular puzzle of 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published in publicly accessible literature, the expected NMR spectra can be predicted based on the analysis of structurally similar compounds.

For ¹H NMR, the protons on the pyridine (B92270) ring would exhibit distinct chemical shifts and coupling patterns. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would, in turn, be a doublet of doublets, showing coupling to both the protons at positions 6 and 3. The proton at position 3 would also be a doublet. The methylene (B1212753) protons (-CH₂-) of the trifluoroethoxy group would resonate as a quartet due to coupling with the three fluorine atoms of the adjacent trifluoromethyl (-CF₃) group.

In the ¹³C NMR spectrum, distinct signals would be expected for each of the seven carbon atoms in the molecule. The carbons of the pyridine ring would appear in the aromatic region, with their exact shifts influenced by the chloro and trifluoroethoxy substituents. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule, helping to identify the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic pyridine ring, C-O-C stretching from the ether linkage, and strong C-F stretching vibrations from the trifluoromethyl group. The C-Cl stretching vibration would also be present at a lower frequency.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. The isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, would confirm the presence of a single chlorine atom. Fragmentation analysis would likely reveal the loss of the trifluoroethoxy group or the chlorine atom, providing further structural confirmation.

Vibrational Spectrum Analysis Methodologies

A detailed vibrational spectrum analysis, often aided by computational methods such as Density Functional Theory (DFT), allows for the assignment of all observed IR and Raman bands to specific molecular vibrations. By calculating the theoretical vibrational frequencies and comparing them to the experimental spectra, a comprehensive understanding of the molecule's vibrational dynamics can be achieved. This analysis can further confirm the proposed structure and provide insights into the electronic effects of the substituents on the pyridine ring.

Computational and Theoretical Studies on 4 Chloro 2 2,2,2 Trifluoroethoxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are cornerstones of modern computational chemistry for these purposes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for calculating properties such as molecular geometries, vibrational frequencies, and electronic properties like orbital energies (HOMO/LUMO) and electrostatic potential maps. researchgate.netijcce.ac.ir For pyridine (B92270) derivatives, DFT calculations can elucidate how substituents like chlorine and the trifluoroethoxy group influence the electron distribution within the aromatic ring.

DFT methods, such as those employing the B3LYP functional, are used to optimize molecular geometry and calculate electronic properties that help predict reactivity. ijcce.ac.irscielo.org.co For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and stability. ijcce.ac.ir

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Pyridine (Note: This table is based on typical values for analogous compounds and serves for illustrative purposes, as specific data for 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is not readily available in the cited literature.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures molecular polarity |

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to improve upon the Hartree-Fock method by including electron correlation effects. wikipedia.org The second-order (MP2) level of theory is a common and cost-effective variant that recovers a significant portion of the electron correlation energy, providing more accurate results for molecular properties, especially non-covalent interactions like dispersion forces. wikipedia.orgfiveable.me

MP2 calculations are more computationally demanding than DFT but can be crucial for systems where electron correlation is important. fiveable.me For this compound, MP2 could provide a more accurate description of the interaction between the trifluoroethoxy group and the pyridine ring, as well as intermolecular interactions. However, systematic studies have shown that MP theory is not always a convergent theory at higher orders, and its performance can depend on the specific chemical system. wikipedia.org While MP2 is a standard method implemented in many computational chemistry codes, its application is often limited to smaller systems due to its computational cost. wikipedia.orgsmu.edu

Molecular Modeling and Conformational Analysis

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape and conformational preferences. Molecular modeling techniques are used to explore the potential energy surface of a molecule and identify its stable conformers. nih.gov

For heteroaromatic ethers, the orientation of the alkoxy group relative to the ring is a key conformational feature. researchgate.net The ether linkage in this compound allows for rotation around the C(ring)-O and O-CH₂ bonds. The conformational preference is influenced by a balance of steric repulsion and electronic interactions, such as repulsion between the lone pairs on the ether oxygen and the ring nitrogen. researchgate.net

Computational conformational analysis, often performed using molecular mechanics or quantum mechanical methods, can predict the most stable conformers and the energy barriers between them. nih.gov For example, in many ortho-alkoxy pyridines, a conformation where the alkyl group is pointing away from the ring nitrogen (anti) is often preferred to avoid electrostatic repulsion. acs.org

Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: This table is for illustrative purposes to show the output of a conformational analysis.)

| Conformer | Dihedral Angle (N-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 75 |

| Syn | ~0° | 1.50 | 25 |

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry is a powerful tool for predicting the reactivity of organic molecules and the selectivity of their reactions. nih.gov By calculating properties like atomic charges, frontier orbital densities, and reaction energy profiles, chemists can anticipate which parts of a molecule are most likely to react and which products are most likely to form.

For this compound, key questions would involve the reactivity towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen, the chloro substituent, and the trifluoroethoxy group activates the ring for nucleophilic attack. Computational models can predict whether a nucleophile would preferentially attack the carbon bearing the chloro group (C4) or another position. For instance, studies on the reactivity of 4-chloropyridines have shown they can undergo SₙAr with nucleophiles like cysteines, a reaction enhanced by protonation of the pyridine nitrogen. nih.gov

Computational models can also be developed to estimate the activation energy for a chemical reaction, providing a quantitative prediction of its feasibility under certain conditions. nih.gov

Mechanistic Insights from Computational Simulations

Beyond predicting reactivity, computational simulations can provide detailed, step-by-step insights into reaction mechanisms. By mapping the entire reaction pathway, including transition states and intermediates, researchers can understand how a reaction proceeds. researchgate.net

For a reaction involving this compound, such as a nucleophilic substitution or a metal-catalyzed cross-coupling, DFT calculations can be employed to:

Identify Transition States: Locate the highest energy point along the reaction coordinate.

Calculate Activation Barriers: Determine the energy required to reach the transition state, which correlates with the reaction rate.

Characterize Intermediates: Investigate the structure and stability of any transient species formed during the reaction.

For example, computational studies on the functionalization of other pyridines have been used to explain the observed regioselectivity by comparing the activation energies of different possible reaction pathways. researchgate.net Similarly, the mechanism of trifluoromethylation reactions, relevant due to the trifluoroethoxy group, has been analyzed computationally to understand the role of catalysts and the formation of key intermediates. montclair.edu

Data Science Approaches in Structure-Activity Relationship Elucidation for Pyridine Analogues

Data science, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling, plays a crucial role in modern drug discovery and materials science. nih.gov QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity or other properties. nih.gov These models are built by calculating molecular descriptors (numerical representations of chemical information) and using machine learning or statistical methods to find a correlation with experimental data. nih.govyoutube.com

For pyridine analogues, which are prevalent in pharmaceuticals, QSAR studies are common. nih.gov Researchers can build models to predict properties like anticancer activity, enzyme inhibition, or corrosion inhibition based on a set of known pyridine derivatives. nih.govkfupm.edu.samdpi.com

The process typically involves:

Data Collection: Assembling a dataset of pyridine compounds with measured biological activity.

Descriptor Calculation: Computing a wide range of descriptors (e.g., electronic, steric, topological) for each molecule.

Model Building: Using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create a predictive model. nih.govkfupm.edu.sa

Validation: Rigorously testing the model's predictive power on an external set of compounds.

Once validated, these QSAR models can be used to virtually screen large libraries of compounds, including novel structures like this compound, to prioritize them for synthesis and experimental testing. nih.gov

Future Research Directions and Emerging Trends in Trifluoroethoxypyridine Chemistry

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of substituted pyridines like 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine relies on the strategic formation of the pyridine (B92270) core and the introduction of its functional groups. The synthesis of the 4-chloropyridine (B1293800) scaffold itself can be achieved by reacting pyridine with various chlorinating reagents. google.compatsnap.com A common approach involves the reaction of pyridine with agents such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride, often in an organic solvent. google.compatsnap.com

Recent research has focused on developing more direct and efficient synthetic strategies. One innovative, single-step method facilitates the conversion of N-vinyl amides into pyridine derivatives through amide activation with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by annulation. acs.org This approach is notable for its compatibility with sensitive functional groups and provides rapid access to highly substituted pyridines. acs.org

The development of advanced catalytic systems is also a key area of research. While traditional methods may require harsh conditions, modern approaches utilize catalysts to improve yield, selectivity, and environmental footprint. For instance, the synthesis of triaryl pyridines under solvent-free conditions has been successfully catalyzed by bismuth triflate. nih.gov Other catalytic systems explored for related heterocyclic syntheses include nano-SnCl₄, SiO₂-bonded S-sulfuric acid, and boric acid, which are often non-toxic and allow for shorter reaction times and easier workup procedures. nih.gov

Table 1: Reagents in Pyridine Synthesis

| Reagent Type | Examples | Role in Synthesis |

|---|---|---|

| Chlorinating Reagents | Thionyl chloride, Phosphorus oxychloride, Phosphorus pentachloride google.compatsnap.com | Introduction of chlorine onto the pyridine ring. |

| Activating Agents | Trifluoromethanesulfonic anhydride acs.org | Activation of amides for cyclization into the pyridine core. |

| Catalysts | Bismuth triflate, Boric acid, SiO₂-MgCl₂ nih.gov | Facilitating cyclization and condensation reactions under milder conditions. |

| Precursors | N-vinyl amides, Pyridine acs.orggoogle.com | Starting materials for building the pyridine ring structure. |

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of this compound is dominated by the electronic nature of the pyridine ring, which is significantly influenced by the electronegative nitrogen atom. The pyridine ring is generally electron-deficient, making it highly reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq This reactivity is enhanced in acidic conditions where the nitrogen atom becomes protonated, further withdrawing electron density from the ring. uoanbar.edu.iq

In the case of 4-chloropyridine, nucleophilic attack is highly favored at the 4-position. uoanbar.edu.iq The stability of the reaction intermediate, known as the Wheland complex, explains this preference. While the 2-position is slightly more electron-deficient, the intermediate formed during substitution at the 4-position is more stable because the negative charge is located further from the electron-withdrawing chlorine atom. uoanbar.edu.iq The trifluoroethoxy group at the 2-position further influences the ring's electronics, but the chlorine at the 4-position remains a primary site for nucleophilic displacement.

Future research is aimed at exploring how different types of nucleophiles can be used to create a diverse range of new pyridine derivatives. The principle of hard and soft acids and bases (HSAB) can be applied to predict reaction outcomes, where the interaction between the nucleophile and the electrophilic carbon center dictates the product formation. thieme.de This allows for the selective synthesis of novel compounds by choosing appropriate soft or hard nucleophiles to displace the chloro group, leading to new transformations and molecular scaffolds.

Table 2: Reactivity of Chloropyridine Positions

| Position on Pyridine Ring | Relative Electron Density | Susceptibility to Nucleophilic Attack | Rationale |

|---|---|---|---|

| 2-Position | Lowest uoanbar.edu.iq | High uoanbar.edu.iq | Strong inductive effect from the nitrogen atom. |

| 4-Position | Low uoanbar.edu.iq | Very High uoanbar.edu.iq | Favorable stability of the reaction intermediate (Wheland complex). uoanbar.edu.iq |

| 3-Position | Higher uoanbar.edu.iq | Low uoanbar.edu.iq | Less electron-deficient compared to the 2- and 4-positions. |

Advanced Applications in Materials Science or Specialized Chemical Synthesis

This compound and its derivatives are valuable building blocks, primarily serving as intermediates in the synthesis of more complex, high-value molecules. chempanda.com Their utility is most prominent in the pharmaceutical industry. For example, the closely related compound 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a key intermediate in the synthesis of Lansoprazole, a proton pump inhibitor used to treat stomach acid-related conditions. chemicalbook.com Similarly, another related structure, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, is a crucial intermediate for Silodosin, an antagonist of the α1-adrenoceptor used for treating benign prostatic hyperplasia. ccspublishing.org.cn

The strategic placement of the chloro and trifluoroethoxy groups allows for sequential and site-selective reactions, making these compounds versatile synthons. The chloro group can be readily displaced in nucleophilic substitution reactions to build more complex molecular architectures, while the trifluoroethoxy group imparts desirable properties such as increased metabolic stability or altered lipophilicity in the final target molecule. Beyond pharmaceuticals, chloropyridine derivatives are also fundamental intermediates in the agrochemical sector for producing fungicides and insecticides. chempanda.com

Table 3: Applications of Related Trifluoroethoxypyridine Derivatives

| Compound Intermediate | Final Product Application | Therapeutic Area/Use |

|---|---|---|

| 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl chemicalbook.com | Lansoprazole chemicalbook.com | Gastric Proton Pump Inhibitor |

| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine ccspublishing.org.cn | Silodosin ccspublishing.org.cn | Benign Prostatic Hyperplasia |

| General Chloropyridines chempanda.com | Various Pharmaceuticals | Antihistamines, Antiarrhythmics chempanda.com |

| General Chloropyridines chempanda.com | Various Agrochemicals | Fungicides, Insecticides chempanda.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The discovery and optimization of novel compounds are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are shifting chemical research from hypothesis-driven or trial-and-error methods to more rational, data-driven approaches. nih.gov For a class of compounds like trifluoroethoxypyridines, AI and ML can accelerate progress at multiple stages.

Initially, ML algorithms can be trained on vast datasets of existing chemical compounds and their measured properties. nih.gov By learning from this data, models can predict the biological activity, pharmacokinetic properties, and potential toxicity of new, virtual molecules like derivatives of this compound. nih.gov This predictive power allows researchers to screen millions of potential candidates computationally and prioritize a smaller, more promising set for laboratory synthesis and testing, saving significant time and resources. youtube.com

Furthermore, AI is not limited to prediction. Generative models can design entirely new molecular structures that are optimized for a desired therapeutic profile. nih.gov In the context of process chemistry, AI can also optimize synthetic routes by predicting reaction outcomes under various conditions, suggesting the most efficient catalysts, and minimizing the formation of byproducts. preprints.org The use of computational methods like Density Functional Theory (DFT) to model molecular orbitals and predict reactivity serves as a foundational element for these more advanced AI systems. nih.govnih.gov As these technologies mature, they will become indispensable for navigating the vast chemical space and efficiently discovering the next generation of functional molecules derived from the trifluoroethoxypyridine scaffold.

Table 4: Role of AI/ML in Chemical Discovery Pipeline

| Stage | AI/ML Application | Benefit |

|---|---|---|

| Target Identification | Analyze multi-omics data to find novel biological targets. nih.gov | Identifies new therapeutic opportunities. |

| Lead Discovery | Virtual screening of large compound libraries; predict activity. youtube.com | Prioritizes candidates with a higher probability of success. |

| Lead Generation | Design novel molecules with desired properties using generative models. nih.gov | Creates new chemical entities tailored to a specific target. |

| Optimization | Predict pharmacokinetic and toxicity profiles (ADMET). nih.gov | Reduces late-stage failures by identifying issues early. |

| Synthesis Planning | Predict optimal reaction conditions and synthetic routes. preprints.org | Improves efficiency and yield of chemical synthesis. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, and how are yields optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyridine ring. For example, starting with 2-chloro-4-hydroxypyridine, reaction with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours achieves substitution at the hydroxyl position. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of pyridine derivative to trifluoroethylating agent) and using anhydrous conditions to minimize hydrolysis . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve the pyridine ring protons (δ 7.5–8.5 ppm) and trifluoroethoxy group (δ 4.5–4.7 ppm for -OCH₂CF₃). The trifluoromethyl group is identified via ¹⁹F NMR (δ -60 to -70 ppm) .

- IR Spectroscopy : Confirm the C-Cl stretch (550–600 cm⁻¹) and C-O-C ether linkage (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak [M+H]⁺ at m/z 226.02 (calculated for C₇H₅ClF₃NO) .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing trifluoroethoxy group (-OCH₂CF₃) deactivates the pyridine ring, directing cross-coupling reactions to specific positions. For Suzuki-Miyaura reactions, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids selectively functionalize the 4-chloro position. DFT calculations show that the trifluoroethoxy group increases the electrophilicity of the adjacent carbon, accelerating oxidative addition to Pd(0) . Reaction monitoring via TLC (hexane:EtOAc = 4:1) and GC-MS ensures intermediate control.

Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions arise from off-target effects or assay conditions. To disentangle:

- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) in enzyme inhibition (e.g., kinase assays) vs. cell viability (MTT assay) .

- Selectivity Profiling : Use proteome-wide affinity chromatography to identify non-target binding partners .

- Metabolomic Studies : Track metabolite changes (via LC-MS) to differentiate primary targets from secondary cytotoxicity .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the 4-chloro position has the highest electrophilicity (f⁺ = 0.12), favoring substitution. Molecular dynamics simulations (Amber20) model solvent effects, showing THF stabilizes transition states better than DMSO .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in aqueous vs. anhydrous conditions?

- Methodological Answer :

- Aqueous Conditions : Avoid prolonged exposure to moisture to prevent hydrolysis of the chloro group. Use sealed reactors under nitrogen .

- Anhydrous Conditions : Employ dry solvents (e.g., THF over molecular sieves) and PPE (nitrile gloves, face shield) to mitigate reactivity with atmospheric humidity.

- Waste Disposal : Quench reactive intermediates with 10% aqueous NaHCO₃ before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles (e.g., DMSO vs. ethanol)?

- Methodological Answer : Solubility variations arise from solvent polarity and hydrogen-bonding capacity. Use Hansen Solubility Parameters (HSPs):

- DMSO : δD = 18.4, δP = 16.4, δH = 10.2 (highly polar, dissolves via H-bonding).

- Ethanol : δD = 15.8, δP = 8.8, δH = 19.4 (moderate polarity, limited by hydrophobic trifluoroethoxy group).

Validate via saturation shake-flask method (UV-Vis quantification at λmax = 265 nm) .

Applications in Drug Discovery

Q. What structural modifications enhance the compound’s bioavailability while retaining target affinity?

- Methodological Answer :

- LogP Optimization : Replace the trifluoroethoxy group with a trifluoromethylthio (-SCF₃) group to increase lipophilicity (calculated LogP from 1.8 to 2.5) .

- Prodrug Design : Introduce ester linkages at the hydroxyl position (if present) for pH-sensitive release in target tissues .

- Co-crystallization Studies : X-ray diffraction with target enzymes (e.g., CYP450) guides steric bulk reduction near the binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.